chemical structure and molecular weight of DMT-DMF-dG
chemical structure and molecular weight of DMT-DMF-dG
An In-depth Technical Guide to 5'-O-DMT-N²-DMF-2'-deoxyguanosine Phosphoramidite
Introduction
In the landscape of synthetic biology and nucleic acid therapeutics, the automated solid-phase synthesis of oligonucleotides stands as a cornerstone technology. The precision and efficiency of this process hinge on the quality and chemical design of its fundamental building blocks: the nucleoside phosphoramidites. Among these, 5'-O-DMT-N²-dimethylformamidine-2'-deoxyguanosine (DMT-dG(dmf)) phosphoramidite has emerged as a critical reagent, engineered to overcome specific challenges associated with the guanosine nucleobase.
This guide serves as a technical resource for researchers, scientists, and professionals in drug development. It provides a detailed exploration of the chemical structure, physicochemical properties, and strategic applications of DMT-dG(dmf). We will delve into the causality behind its design, the quantitative advantages it offers, and the detailed protocols for its successful implementation in producing high-fidelity oligonucleotides for research, diagnostics, and therapeutic applications.[1]
Section 1: Chemical Structure and Physicochemical Properties
The efficacy of DMT-dG(dmf) phosphoramidite in automated synthesis stems from the specific roles of its constituent chemical moieties. The molecule is a sophisticated assembly of a deoxyguanosine core, strategically modified with protecting groups that dictate its reactivity and stability throughout the synthesis cycle.
The core structure is 2'-deoxyguanosine, a natural component of DNA.[2] To render it suitable for controlled, stepwise synthesis, it is modified at three key positions:
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5'-O-Dimethoxytrityl (DMT) Group: This bulky, acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar.[1] Its primary role is to prevent self-polymerization and ensure that chain extension occurs only after its deliberate, acid-catalyzed removal at the beginning of each synthesis cycle.[1][3] The release of the intensely colored DMT cation provides a real-time spectrophotometric method to monitor the coupling efficiency of each step.[1]
-
N²-Dimethylformamidine (DMF) Group: This group protects the exocyclic amino group on the guanine base, preventing it from engaging in unwanted side reactions during the phosphoramidite coupling step.[1][4] The choice of DMF is a critical design feature that offers significant advantages over traditional protecting groups, which will be explored in the subsequent section.
-
3'-O-(β-cyanoethyl-N,N-diisopropyl) Phosphoramidite: This is the reactive moiety of the molecule. Under the influence of an activator, it couples with the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support, forming a phosphite triester linkage. The cyanoethyl group, in turn, protects the phosphate backbone during synthesis.
Quantitative Data Summary
| Property | Value |
| Full Chemical Name | N²-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite][5] |
| Common Synonyms | DMT-dG(dmf) Phosphoramidite, DMT-dG(dmf) Amidite[5] |
| CAS Number | 330628-04-1[6] |
| Molecular Formula | C₄₃H₅₃N₈O₇P[6] |
| Molecular Weight | 824.90 g/mol [6] |
Section 2: The Strategic Advantage of the N²-DMF Protecting Group
The selection of a base-protecting group is not trivial; it directly impacts the speed, efficiency, and fidelity of oligonucleotide synthesis. The N²-DMF group was introduced as a superior alternative to the conventional isobutyryl (iBu) group, providing a system that is inherently more robust and efficient.
Expertise & Experience: Causality of Choice
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Reduced Depurination: The guanine base has a susceptibility to depurination (cleavage of the glycosidic bond) under the acidic conditions required for DMT removal. The electron-donating nature of the DMF protecting group stabilizes this bond, significantly reducing the incidence of chain cleavage at guanosine residues.[1][4] This preservation of integrity is paramount for the synthesis of long oligonucleotides, leading to a higher yield of the full-length product.[1]
-
Accelerated Deprotection Kinetics: The most significant operational advantage of the DMF group is its lability. It can be removed much more rapidly and under milder conditions than the iBu group.[4][7] This is especially crucial for synthesizing oligonucleotides containing base-labile modifications or sensitive fluorescent dyes that would be degraded by the harsh, prolonged deprotection conditions required for iBu-dG.[4][8]
Trustworthiness: A Self-Validating System
The rapid and clean deprotection afforded by the DMF group results in a cleaner crude product with fewer side reactions and truncated sequences.[1] This simplifies downstream purification processes and enhances the overall reliability of producing the desired oligonucleotide sequence.
Quantitative Comparison of Deprotection Times
The following data illustrates the kinetic advantage of DMF-dG over iBu-dG.
| Reagent | Protecting Group | Temperature | Time for Complete Deprotection |
| Ammonium Hydroxide | dmf-dG | 65°C | 1 - 2 hours[7] |
| iBu-dG | 65°C | 8 hours[4] | |
| dmf-dG | 55°C | 2 - 4 hours[4] | |
| iBu-dG | 55°C | 16 hours[4] | |
| AMA (Ammonia/Methylamine) | dmf-dG | 65°C | 10 minutes[8][9] |
Section 3: Application in Automated Oligonucleotide Synthesis
DMT-dG(dmf) is a direct substitute for conventional dG phosphoramidites in standard automated synthesis protocols.[7] The process is a highly controlled, cyclical reaction that sequentially adds nucleotides to a growing chain anchored to a solid support.
The Phosphoramidite Synthesis Cycle
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Detailed Experimental Protocol: The Synthesis Cycle
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Step 1: Detritylation: The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleotide bound to the solid support. This is achieved by treating the support with an anhydrous solution of a mild acid, such as trichloroacetic acid (TCA) in dichloromethane. The liberated DMT cation imparts a characteristic orange color, which is monitored to ensure the reaction has gone to completion.
-
Step 2: Coupling: The DMT-dG(dmf) phosphoramidite, dissolved in anhydrous acetonitrile, is delivered to the synthesis column along with an activator (e.g., 1H-tetrazole or a modern equivalent). The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that rapidly couples with the free 5'-hydroxyl group of the support-bound chain.
-
Step 3: Capping: To prevent the elongation of chains that failed to couple in the previous step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked. This is typically done by acetylation using a mixture of acetic anhydride and N-methylimidazole.
-
Step 4: Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate triester. This is accomplished by treating the support with an oxidizing solution, typically iodine in a water/pyridine/THF mixture.[10] A low concentration of iodine (0.02 M) is recommended when using dmf-protected amidites.[7]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Section 4: Post-Synthesis Cleavage and Deprotection
Once the desired oligonucleotide sequence has been assembled, the final and most critical phase is the removal of all protecting groups and cleavage from the solid support. The choice of reagent and conditions is dictated by the protecting groups used during synthesis. The use of dmf-dG allows for significantly faster and more efficient protocols.
Experimental Protocol: Cleavage and Deprotection with AMA
This protocol is suitable for standard oligonucleotides synthesized with Ac-dC, Bz-dA, and dmf-dG monomers.[11]
Materials:
-
CPG solid support with synthesized oligonucleotide.
-
AMA reagent: A 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Screw-cap vial.
Procedure:
-
Transfer the CPG support from the synthesis column to a screw-cap vial.
-
Add 1-2 mL of fresh AMA reagent to the vial.
-
Seal the vial tightly and agitate to ensure the support is fully suspended.
-
Allow the vial to stand at room temperature for 5-10 minutes. This is sufficient time for the reagent to cleave the oligonucleotide from the solid support.
-
Incubate the sealed vial at 65°C for a minimum of 10 minutes to ensure complete removal of the base-protecting groups (DMF, Bz, and Ac).[8][9]
-
After incubation, cool the vial to room temperature.
-
Carefully open the vial in a fume hood and transfer the AMA solution, now containing the fully deprotected oligonucleotide, to a new tube.
-
The oligonucleotide is now ready for desalting, purification (e.g., by HPLC), and quantification.
Post-Synthesis Workflow
Caption: General workflow from solid support to purified oligonucleotide.
Conclusion
The 5'-O-DMT-N²-DMF-2'-deoxyguanosine phosphoramidite is more than a mere alternative; it is an advanced building block that addresses inherent chemical challenges in oligonucleotide synthesis. Its rationally designed DMF protecting group provides enhanced stability against depurination while enabling dramatically faster and milder deprotection protocols. These features translate directly to higher yields, improved purity of the final product, and the successful synthesis of complex and sensitive modified oligonucleotides. For researchers and developers in the fields of molecular diagnostics, gene synthesis, and nucleic acid therapeutics, mastering the application of DMT-dG(dmf) is a key step toward achieving higher standards of quality and efficiency.
References
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Advent Bio. N2-Dimethylformamidine-2'-Fluoro-2'-Deoxyguanosine. Available from: [Link]
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Glen Research. Deprotection with Sodium Hydroxide. Available from: [Link]
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Metabion. Fast Deprotection Chemistry. Available from: [Link]
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Glen Research. Deprotection Guide. Available from: [Link]
-
Astech Ireland Ltd. 2'-Deoxy-N2-DMF-guanosine, 20 g. Available from: [Link]
-
Link Technologies. Solid Phase Oligonucleotide Synthesis. Available from: [Link]
-
Link Technologies. Oligonucleotide synthesis reagents catalogue. Available from: [Link]
-
National Center for Biotechnology Information. Improved Metal-Free Approach for the Synthesis of Protected Thiol Containing Thymidine Nucleoside Phosphoramidite and Its Application for the Synthesis of Ligatable Oligonucleotide Conjugates - PMC. Available from: [Link]
-
Wikipedia. Deoxyguanosine. Available from: [Link]
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